8-Fluoroquinoline-2-carboxylic acid

Descripción general

Descripción

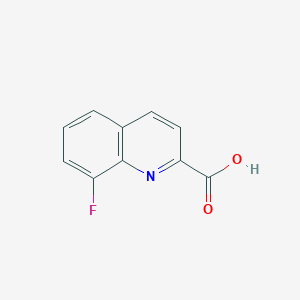

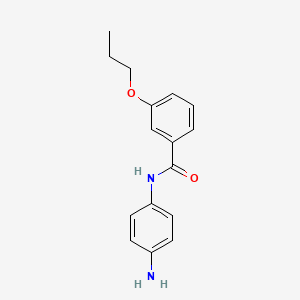

8-Fluoroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C10H6FNO2 . It has a molecular weight of 191.16 .

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-2-carboxylic acid consists of a quinoline core with a fluorine atom at the 8th position and a carboxylic acid group at the 2nd position .

Chemical Reactions Analysis

Quinolones, including 8-Fluoroquinoline-2-carboxylic acid, are known to interact with different receptor complexes . They are the only direct inhibitors of DNA synthesis; by binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV .

Physical And Chemical Properties Analysis

8-Fluoroquinoline-2-carboxylic acid is a solid compound . Its SMILES string is O=C(O)C(C=CC1=CC=C2)=NC1=C2F .

Aplicaciones Científicas De Investigación

Antibacterial Properties

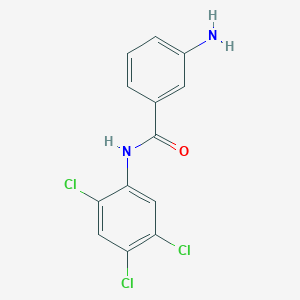

8-Fluoroquinoline-2-carboxylic acid and its derivatives are extensively studied for their antibacterial properties. Research shows that various substitutions on the quinolone ring, particularly at the 8-position, significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have found that certain 8-substituted quinolones exhibit promising antibacterial activity, and modifications at this position can influence the compound's effectiveness against different bacterial strains (Sánchez et al., 1988); (Al-Hiari et al., 2007); (Segawa et al., 1992).

Synthesis and Structural Analysis

The synthesis and structural analysis of fluoroquinolone derivatives, including those with modifications at the 8-position, are crucial in understanding their antibacterial mechanism. Studies focusing on the synthesis of these compounds provide insights into how different substitutions affect their structure and, consequently, their biological activity (Ondi et al., 2005); (Koga et al., 1980).

Potential HIV-1 Replication Inhibition

Some studies have explored the potential of certain fluoroquinoline derivatives in inhibiting HIV-1 replication. These compounds might act by inhibiting specific functions within the HIV-1 lifecycle, presenting a novel approach to antiviral therapy (Baba et al., 1998).

Metal Ion Interaction

Research has been conducted on the interaction of fluoroquinoline derivatives with metal ions. These studies are important for understanding the potential applications of these compounds in developing metal ion sensors or chemosensors, which can be used in various environmental and biological applications (Youk et al., 2004).

Phototoxicity Reduction

Studies have also focused on reducing the phototoxicity of fluoroquinolones. By modifying the 8-position of the quinoline nucleus, researchers aim to develop compounds with reduced side effects when exposed to UV light, making them safer for therapeutic use (Marutani et al., 1993).

Safety And Hazards

8-Fluoroquinoline-2-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Direcciones Futuras

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Fluoroquinoline-2-carboxylic acid could involve further exploration of its potential applications in medicinal chemistry and drug discovery .

Propiedades

IUPAC Name |

8-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHHHCKXIHRMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650805 | |

| Record name | 8-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-2-carboxylic acid | |

CAS RN |

914208-13-2 | |

| Record name | 8-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)

![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)

![N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437081.png)

![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)

![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)